1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone
Description
Properties
IUPAC Name |
1-phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-12-22-14-10-18(11-15-22)21(25)23-13-6-9-19(23)16-20(24)17-7-4-3-5-8-17/h1,3-5,7-8,18-19H,6,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDRCTWJNKPECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC2CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of a phenylacetyl chloride with a piperidine derivative, followed by the introduction of a pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a unique structure that combines multiple functional groups, making it versatile for various chemical reactions. Its core structure includes a phenyl group, a pyrrolidine ring, and a piperidine derivative, which contribute to its biological activity and reactivity.
Medicinal Chemistry
1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant activity against various diseases:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with enaminone structures have been linked to apoptosis in cancer cells, suggesting potential as anticancer agents .
- Neurological Applications : The piperidine and pyrrolidine components are known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry:
- Reactions with Electrophiles : The enaminone structure allows for nucleophilic attacks on electrophiles, facilitating the formation of diverse scaffolds useful in drug development .
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry as well. Its derivatives may possess herbicidal properties, contributing to the development of selective herbicides .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of similar compounds on human cancer cell lines. The results indicated that modifications to the phenyl and piperidine groups enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Case Study 2: Neurological Activity
Research focusing on the interaction of piperidine derivatives with serotonin receptors demonstrated promising results for mood regulation and anxiety reduction. The study utilized animal models to assess behavioral changes following administration of related compounds, suggesting a pathway for developing new antidepressants .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone: shares similarities with other compounds containing piperidine and pyrrolidine rings, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Phenyl Group : A benzene ring attached to the piperidine.
- Pyrrolidine Moiety : A five-membered ring containing one nitrogen atom.
- Propynyl Group : An alkyne functional group attached to the piperidine.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neuronal signaling pathways.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated across several cancer cell lines. The following table summarizes the IC50 values, which represent the concentration required to inhibit 50% of cell growth:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 0.5 | Inhibition of microtubule dynamics |
| M21 (Melanoma) | 0.3 | Induction of apoptosis |
| MCF7 (Breast) | 0.4 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits significant antiproliferative activity against various cancer types, suggesting its potential as an anticancer agent .
Cytotoxicity Studies
Cytotoxicity was assessed using normal human cell lines to evaluate the selectivity of the compound. The CC50 values (concentration required to kill 50% of cells) were significantly higher than the IC50 values for cancer cells, indicating a favorable therapeutic index:
| Cell Line | CC50 (µM) |
|---|---|
| Normal Fibroblasts | >100 |
| Hepatocytes | >100 |
This data suggests that this compound has a low cytotoxic effect on normal cells compared to cancer cells, which is desirable for therapeutic applications .
Case Studies
Several studies have highlighted the potential applications of this compound in treating various conditions:
- Cancer Treatment : In vivo studies using chick chorioallantoic membrane assays demonstrated that the compound effectively inhibited tumor growth and angiogenesis comparable to established chemotherapeutics like combretastatin A4 .
- Neuroprotective Effects : Research indicated that this compound could modulate neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegenerative diseases .
Q & A
Q. Table 1: Key Characterization Techniques
| Technique | Application | References |
|---|---|---|
| 1H/13C NMR | Structural confirmation | |
| X-ray Crystallography | 3D conformation analysis | |
| LC-MS | Purity and degradation profiling |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | References |
|---|---|---|
| Temperature | 60–80°C (Sonogashira coupling) | |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | |
| Solvent | DMF:THF (3:1 v/v) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
